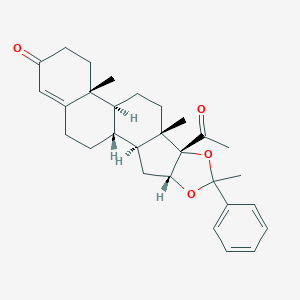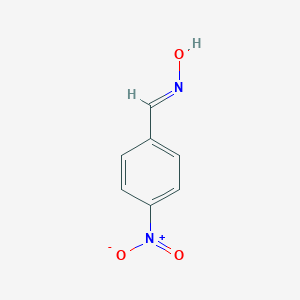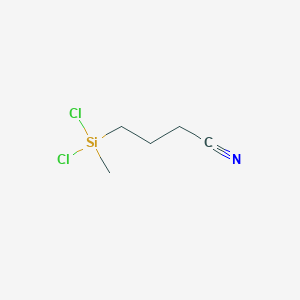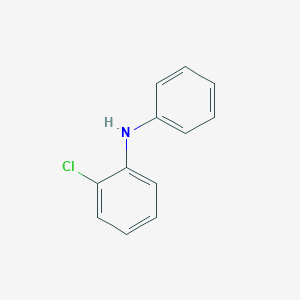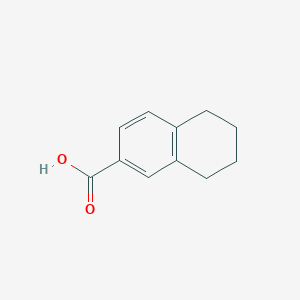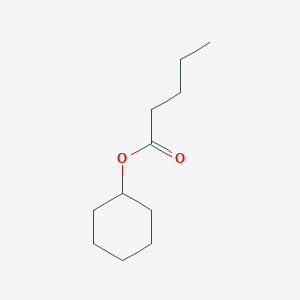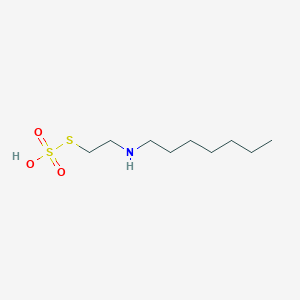
Dibutyl-Ethylmalonat
Übersicht
Beschreibung
Ethylmalonic acid dibutyl ester (EMDBE) is a chemical compound that is used in scientific research for various purposes. It is a colorless liquid that has a molecular formula of C12H22O4 and a molecular weight of 230.3 g/mol. EMDBE is an ester derivative of ethylmalonic acid, which is a dicarboxylic acid that is naturally present in the human body. The compound has been widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Malonestersynthese
“Dibutyl-Ethylmalonat” kann in der Malonestersynthese verwendet werden . Dies ist eine chemische Reaktion, bei der Diethylmalonat oder ein anderer Ester der Malonsäure am Alpha-Kohlenstoff (direkt benachbart) zu beiden Carbonylgruppen alkyliert und dann in eine substituierte Essigsäure umgewandelt wird . Diese Synthese wird verwendet, um Alkylhalogenide in Carbonsäuren umzuwandeln .
Dialkylierung
Der Ester kann dialkyliert werden, wenn die Deprotonierung und Alkylierung vor der Zugabe von wässriger Säure wiederholt werden . Diese Variation der Malonestersynthese ermöglicht die Herstellung komplexerer Strukturen .
Cycloalkylcarbonsäuresynthese
Eine intramolekulare Malonestersynthese tritt auf, wenn mit einem Dihalogenid reagiert wird . Diese Reaktion wird auch als Perkin-Alicyclische-Synthese bezeichnet . Dies ermöglicht die Herstellung von Cycloalkylcarbonsäuren .
Medizinische Anwendungen
Bei der Herstellung von Medikamenten wird Malonester zur Synthese von Barbituraten sowie von Beruhigungsmitteln und Antikonvulsiva verwendet . <a data-
Wirkmechanismus
Target of Action
Ethylmalonic acid dibutyl ester, a derivative of malonic acid, primarily targets the carbons alpha to carbonyl groups . These carbons can be deprotonated by a strong base, forming a carbanion .
Mode of Action
The carbanion formed undergoes nucleophilic substitution on the alkyl halide, yielding an alkylated compound . This process is part of the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups .
Biochemical Pathways
The malonic ester synthesis is a key part of the ethylmalonyl-CoA pathway . This pathway is central to the carbon metabolism of many α-proteobacteria and actinomycetes . Its function is to convert acetyl-CoA, a central carbon intermediate, to other precursor metabolites for cell carbon biosynthesis .
Pharmacokinetics
The compound’s molecular weight is 2443273 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the malonic ester synthesis is a substituted acetic acid . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is equivalent to the − CH 2 COOH synthon .
Action Environment
The action of Ethylmalonic acid dibutyl ester is influenced by environmental factors such as temperature . The esters chosen for the reaction are usually the same as the base used, i.e., ethyl esters with sodium ethoxide . This is to prevent scrambling by transesterification
Safety and Hazards
Biochemische Analyse
Biochemical Properties
This process involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha, directly adjacent to both carbonyl groups
Molecular Mechanism
The molecular mechanism of Ethylmalonic acid dibutyl ester primarily involves its role in the malonic ester synthesis . This process includes several steps: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, and decarboxylation of the carboxylic acid to give an enol .
Dosage Effects in Animal Models
A related study has shown that the administration of ethylmalonic acid in rats did not change important parameters of energy metabolism .
Metabolic Pathways
Ethylmalonic acid dibutyl ester is involved in the malonic ester synthesis, a metabolic pathway that replenishes tricarboxylic acid cycle intermediates . This pathway plays a major role in the carbon metabolism of many alpha-proteobacteria .
Eigenschaften
IUPAC Name |
dibutyl 2-ethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHANSLELCOANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030823 | |
| Record name | Dibutyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1113-92-4 | |
| Record name | Dibutyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



